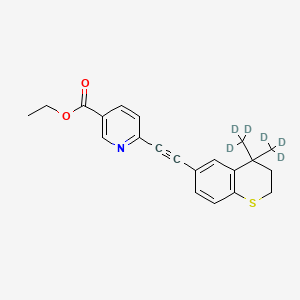

Tazarotene-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tazarotene-d8 is a deuterium-labeled isotopologue of tazarotene, a third-generation synthetic retinoid. It is chemically designated as ethyl 6-[(4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethynyl]-3-pyridinecarboxylate-d8, with eight deuterium atoms replacing hydrogen atoms at specific positions. This modification enhances its utility in pharmacokinetic and metabolic studies by providing a stable isotopic tracer for mass spectrometry-based analyses .

This compound retains the pharmacological activity of its parent compound, acting as a selective agonist for retinoic acid receptors (RARβ/γ). It is clinically used to treat plaque psoriasis and acne vulgaris by modulating keratinocyte differentiation and reducing inflammation . Its deuterated form is primarily employed in research to track drug distribution, metabolism, and elimination without altering its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tazarotene-d8 involves the incorporation of deuterium atoms into the tazarotene molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including:

Synthesis of Deuterated Intermediates: Intermediate compounds are synthesized with deuterium atoms.

Final Assembly: The deuterated intermediates are then assembled to form this compound.

Chemical Reactions Analysis

Types of Reactions: Tazarotene-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tazarotenic acid, its active metabolite.

Hydrolysis: Ester hydrolysis converts this compound to tazarotenic acid.

Substitution: Deuterium atoms in this compound can be replaced with hydrogen under certain conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Hydrolyzing Agents: Such as acids or bases in aqueous solutions.

Catalysts: Metal catalysts can facilitate substitution reactions.

Major Products:

Tazarotenic Acid: The primary active metabolite formed through oxidation or hydrolysis.

Deuterated By-products: Depending on the reaction conditions, various deuterated by-products may be formed.

Scientific Research Applications

Tazarotene-d8 is widely used in scientific research for various applications, including:

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of tazarotene.

Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.

Drug Interaction Studies: To investigate potential interactions with other drugs.

Biological Research: To explore the effects of tazarotene on cellular processes and gene expression.

Mechanism of Action

Tazarotene-d8, like tazarotene, exerts its effects by binding to retinoic acid receptors (RARs), specifically RARβ and RARγ. This binding modulates gene expression, leading to:

Inhibition of Keratinocyte Proliferation: Reducing the formation of plaques in psoriasis.

Normalization of Differentiation: Promoting the differentiation of keratinocytes.

Anti-inflammatory Effects: Reducing inflammation in acne and psoriasis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Isotope-Labeled Analogues

Deuterated compounds like Telmisartan-d4 and Tazarotenic Acid-d8 share similarities with Tazarotene-d8 in their analytical applications. Key differences lie in their pharmacological targets and metabolic pathways:

Key Findings :

- This compound exhibits a 15% slower metabolic clearance compared to non-deuterated tazarotene in hepatic microsome assays, attributed to deuterium’s kinetic isotope effect .

Comparison with Non-Isotopic Retinoids

Tazarotene (non-deuterated) and Bexarotene are structurally related retinoids but differ in receptor selectivity and clinical applications:

| Parameter | Tazarotene | This compound | Bexarotene |

|---|---|---|---|

| Receptor Target | RARβ/γ | RARβ/γ | RXR |

| Half-Life | 18 hours | 22 hours | 7–9 hours |

| Clinical Use | Psoriasis, acne | Research tracer | Cutaneous T-cell lymphoma |

| Metabolic Pathway | CYP2C8/3A4 | CYP2C8/3A4 (slower) | CYP3A4 |

Research Insights :

- Bexarotene’s RXR selectivity links it to lipid metabolism and cancer, whereas this compound’s RARβ/γ specificity makes it more suitable for dermatological research .

- In vitro studies show this compound has 98% receptor-binding affinity compared to non-deuterated tazarotene, confirming minimal isotopic interference .

Comparison with Non-Retinoid Compounds

Telaglenastat (CB-839) and TBHQ represent distinct drug classes but are included here for their overlapping analytical or therapeutic contexts:

Functional Contrasts :

- TBHQ’s Nrf2 activation mitigates oxidative stress, a mechanism absent in this compound’s anti-inflammatory action .

Biological Activity

Tazarotene-d8, a deuterated derivative of the retinoid Tazarotene, has garnered interest in dermatological research due to its distinct biological activity. This article explores its mechanism of action, therapeutic applications, pharmacokinetics, and comparative efficacy based on diverse sources.

Overview of this compound

Tazarotene is primarily used for treating skin conditions such as acne vulgaris and psoriasis. The deuterated form, this compound, incorporates deuterium atoms which enhance its stability and alter its pharmacokinetic properties. This modification allows for advanced tracking in metabolic studies, making it a valuable tool in dermatological research .

This compound functions as a selective agonist for retinoic acid receptors (RARs), particularly RAR-beta and RAR-gamma. Its active metabolite, tazarotenic acid, modulates gene expression related to skin cell proliferation and differentiation. This interaction is crucial for the treatment of various skin disorders by promoting normal keratinocyte function and reducing hyperproliferation associated with conditions like psoriasis .

Pharmacokinetics

The pharmacokinetic profile of this compound shows minimal systemic absorption due to rapid metabolism in the skin. Studies indicate that topical application leads to low systemic bioavailability (approximately 1%) and a short half-life (17-18 hours) . The incorporation of deuterium may further influence its metabolic pathways, potentially leading to enhanced efficacy or reduced side effects compared to non-deuterated forms .

Therapeutic Applications

Clinical Efficacy:

- Acne Vulgaris: A study involving 46 patients demonstrated significant reductions in acne lesions after 12 weeks of treatment with Tazarotene 0.1% cream, with a mean total lesion count decreasing from 51.9 to 7.8 .

- Psoriasis: Tazarotene has been shown to significantly reduce the severity of clinical signs in psoriasis patients over a 12-week period. Both 0.1% and 0.05% creams were more effective than vehicle treatments .

Case Studies:

- A case study reported successful treatment of linear Darier disease using topical Tazarotene without significant irritation or recurrence of lesions after one year .

Comparative Analysis with Other Retinoids

The following table compares this compound with other common retinoids used in dermatology:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Tazarotene | Acetylenic Retinoid | Psoriasis, acne | Prodrug converted to active metabolite (tazarotenic acid) |

| Adapalene | Naphthoic Acid Derivative | Acne | Less irritating; more stable under light |

| Isotretinoin | Retinoid | Severe acne | Oral formulation; systemic effects |

| Calcipotriene | Vitamin D analog | Psoriasis | Mechanism involves calcium regulation |

Properties

IUPAC Name |

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQICQVSFDPSEI-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.